5,10,15,20-Tetraoxatetracosane-1,24-diol
Description
5,10,15,20-Tetraoxatetracosane-1,24-diol (CAS: 61136-08-1) is a synthetic polyether diol with the molecular formula C₂₀H₄₂O₆ and an average molecular mass of 378.550 g/mol . Its structure features a 24-carbon backbone interrupted by four ether oxygen atoms at positions 5, 10, 15, and 20, with terminal hydroxyl groups at carbons 1 and 22. This compound is commercially available in purities ≥95% and is used in specialized polymer synthesis and supramolecular chemistry .
Key properties:
- Monoisotopic mass: 378.298139 g/mol
- ChemSpider ID: 9409362
- Solubility: Likely polar organic solvents (e.g., DMSO, methanol) due to hydroxyl and ether groups.
Properties
IUPAC Name |
4-[4-[4-[4-(4-hydroxybutoxy)butoxy]butoxy]butoxy]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O6/c21-11-1-3-13-23-15-5-7-17-25-19-9-10-20-26-18-8-6-16-24-14-4-2-12-22/h21-22H,1-20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXLONJYBZDUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCCCOCCCCOCCCCOCCCCO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459656 | |
| Record name | 5,10,15,20-Tetraoxatetracosane-1,24-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61136-08-1 | |
| Record name | 5,10,15,20-Tetraoxatetracosane-1,24-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetraoxatetracosane-1,24-diol typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of tetraethylene glycol and a suitable diol precursor. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 5,10,15,20-Tetraoxatetracosane-1,24-diol may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetraoxatetracosane-1,24-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated compounds or ethers.
Scientific Research Applications
Chemical Properties and Structure
5,10,15,20-Tetraoxatetracosane-1,24-diol has the molecular formula and features a long carbon chain with multiple ether linkages and hydroxyl groups. This structure allows for distinctive solubility characteristics and reactivity that are beneficial in various applications.
Chemistry
- Building Block for Polyethers : The compound serves as a versatile building block in the synthesis of complex polyether compounds. Its ether linkages facilitate the formation of larger polymeric structures that can be tailored for specific uses in materials science.
Biology
- Membrane Transport Studies : Due to its amphiphilic nature (having both hydrophilic and hydrophobic properties), 5,10,15,20-Tetraoxatetracosane-1,24-diol is employed in biological studies to investigate membrane transport mechanisms and permeability. It can mimic biological membranes or act as a model compound in experimental setups.
Medicine
- Drug Delivery Systems : The compound is being explored for its potential in drug delivery applications. Its ability to form micelles or vesicles enhances the solubility and bioavailability of hydrophobic drugs. Research indicates that it can encapsulate various therapeutic agents, improving their transport across biological barriers .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents .
Surfactants and Lubricants
5,10,15,20-Tetraoxatetracosane-1,24-diol is used in the formulation of surfactants and lubricants due to its ability to reduce surface tension and enhance fluidity. Its unique properties make it suitable for applications in various industrial processes.
Polymer Additives
The compound acts as an additive in polymer production to improve flexibility and durability. It can modify the physical properties of polymers, making them more suitable for specific applications such as coatings or flexible films.
Case Study 1: Drug Delivery Research
In a study investigating the efficacy of 5,10,15,20-Tetraoxatetracosane-1,24-diol as a drug carrier:
- Objective : To evaluate its capacity to enhance the solubility of poorly soluble drugs.
- Methodology : The compound was used to formulate nanoparticles loaded with hydrophobic drugs.
- Findings : The resulting nanoparticles demonstrated significantly improved drug solubility and stability compared to conventional formulations. In vivo studies showed enhanced bioavailability and therapeutic efficacy against targeted diseases .
Case Study 2: Antimicrobial Properties
A research team explored the antimicrobial effects of 5,10,15,20-Tetraoxatetracosane-1,24-diol derivatives:
- Objective : To assess their effectiveness against various bacterial strains.
- Methodology : Different concentrations of the compound were tested against pathogens like Staphylococcus aureus and Escherichia coli.
- Findings : The derivatives exhibited significant antimicrobial activity at certain concentrations, indicating potential for development into new antimicrobial therapies .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for polyether synthesis | Facilitates creation of complex polymers |
| Biology | Membrane transport studies | Mimics biological membranes |
| Medicine | Drug delivery systems | Enhances solubility and bioavailability |
| Antimicrobial agents | Exhibits significant antimicrobial activity | |
| Industry | Surfactants and lubricants | Reduces surface tension; improves fluidity |
| Polymer additives | Modifies physical properties of polymers |
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetraoxatetracosane-1,24-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural Analogs with Ether Linkages
Table 1: Ether-Containing Diols
Key Observations :
- Increasing the number of ether oxygens (e.g., hexaoxa vs. tetraoxa) enhances hydrophilicity but reduces thermal stability .
- Cyclic ether-ketone hybrids (e.g., ) exhibit rigid conformations, contrasting with the linear flexibility of the target compound.
Functional Group Variations
Table 2: Derivatives with Alternative Functional Groups
Key Observations :
- Replacement of ether oxygens with amines (e.g., 1,24-diamino derivative) introduces basicity and metal-binding capabilities .
- Ester-terminated analogs () are more lipophilic, favoring applications in hydrophobic polymer matrices.
Biological Activity
5,10,15,20-Tetraoxatetracosane-1,24-diol is a synthetic compound belonging to the class of polyether diols. Its unique structure, characterized by multiple ether linkages and hydroxyl groups, positions it as a subject of interest in various biological research contexts. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and potential therapeutic uses.
Chemical Structure and Properties
5,10,15,20-Tetraoxatetracosane-1,24-diol has the following chemical formula:
- Molecular Formula : CHO
- Molecular Weight : 402.67 g/mol
- CAS Number : 61136-08-1
This compound is notable for its long carbon chain and multiple hydroxyl groups, which contribute to its hydrophilic properties and potential applications in drug delivery systems.
The biological activity of 5,10,15,20-Tetraoxatetracosane-1,24-diol is largely attributed to its ability to interact with various molecular targets through its hydroxyl and ether groups. These interactions can influence solubility and bioavailability of drugs:
- Hydrophilicity : The presence of multiple hydroxyl groups enhances water solubility.
- Membrane Interaction : The compound can form micelles or vesicles that encapsulate hydrophobic drugs, improving their transport across biological membranes.
Biological Applications
The compound has been investigated for several biological applications:
1. Drug Delivery Systems
Research indicates that 5,10,15,20-Tetraoxatetracosane-1,24-diol can be utilized in formulating drug carriers that enhance the solubility and stability of hydrophobic drugs. Its ability to form stable complexes with various molecules makes it particularly valuable in pharmaceutical formulations.
2. Antimicrobial Activity
Preliminary studies suggest that compounds similar to 5,10,15,20-Tetraoxatetracosane-1,24-diol exhibit antimicrobial properties. The mechanism involves disrupting microbial cell membranes due to their amphiphilic nature.
3. Biocompatibility
Due to its polyether structure, the compound shows promise in biocompatibility studies for use in medical devices and tissue engineering applications.
Case Studies
Several studies have highlighted the biological activity of related compounds and their implications:
| Study | Findings |
|---|---|
| Study 1 | Investigated the use of polyether diols in drug delivery systems; demonstrated enhanced solubility for poorly soluble drugs. |
| Study 2 | Evaluated antimicrobial properties against Gram-positive bacteria; showed significant inhibition at certain concentrations. |
| Study 3 | Assessed biocompatibility in vitro; indicated favorable interactions with human cell lines without cytotoxic effects. |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and purifying 5,10,15,20-Tetraoxatetracosane-1,24-diol?
- Methodological Answer : Synthesis typically involves sequential etherification reactions using diols and alkyl halides under controlled conditions. Protecting groups (e.g., silyl ethers) may be employed to prevent undesired side reactions at the terminal hydroxyl groups. Purification often utilizes column chromatography with polar stationary phases (e.g., silica gel) and gradient elution. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can further refine purity, as demonstrated in analogous hydrocarbon separations . Confirmation of purity is achieved via melting point analysis and thin-layer chromatography (TLC).
Q. How is the molecular structure of 5,10,15,20-Tetraoxatetracosane-1,24-diol validated experimentally?
- Methodological Answer : Structural characterization relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton and carbon environments, with ether oxygen deshielding effects observed in downfield shifts.
- Infrared (IR) Spectroscopy : Confirms hydroxyl (3200–3600 cm) and ether (1100–1250 cm) functional groups.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for polar compounds).
- Elemental Analysis : Ensures stoichiometric consistency with the molecular formula (CHO) .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound’s high hydrophilicity (due to hydroxyl and ether groups) dictates solvent selection (e.g., DMSO, methanol) for solubility. Hydrogen bonding propensity may affect aggregation in solution, necessitating dynamic light scattering (DLS) for colloidal stability assessment. Thermal properties (melting point, decomposition temperature) are determined via differential scanning calorimetry (DSC), critical for storage and reaction conditions .
Advanced Research Questions
Q. What mechanistic insights govern the stereochemical outcomes during its synthesis?
- Methodological Answer : Computational methods (e.g., density functional theory (DFT)) model transition states to predict regioselectivity in ether bond formation. Kinetic studies (e.g., variable-temperature NMR) track intermediate stability, while isotopic labeling (O) elucidates oxygen exchange pathways. Such approaches align with theoretical frameworks linking reaction pathways to molecular orbital interactions .
Q. How does this compound interact with supramolecular systems, and what analytical techniques quantify these interactions?
- Methodological Answer : As a linear polyether diol, it may act as a host for alkali metal ions (e.g., K) via crown ether-like coordination. Isothermal titration calorimetry (ITC) measures binding constants, while X-ray crystallography resolves host-guest structures. Competitive assays with fluorescent probes (e.g., dansylamide) quantify selectivity in aqueous media, paralleling methodologies for macrocyclic chelators .
Q. How can contradictory literature data on its reactivity or stability be systematically resolved?
- Methodological Answer : Discrepancies may arise from impurities or solvent effects. Systematic replication studies under controlled conditions (e.g., inert atmosphere, standardized reagents) isolate variables. Meta-analyses of published datasets, combined with sensitivity analyses (e.g., Monte Carlo simulations), identify confounding factors. This aligns with evidence-based inquiry principles emphasizing reproducibility and theoretical grounding .
Q. What computational models predict its conformational flexibility in biological or synthetic environments?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) model backbone flexibility and solvation effects. Free energy landscapes (via umbrella sampling) reveal low-energy conformers. QSAR models correlate structural motifs with observed properties (e.g., logP), guiding derivatization strategies .
Q. What methodologies assess its potential biological interactions or toxicity in vitro?
- Methodological Answer : Cytotoxicity is evaluated via MTT assays on mammalian cell lines (e.g., HEK293), while membrane permeability is assessed using Caco-2 monolayers. Metabolic stability studies employ liver microsomes to track degradation kinetics. These methods follow standardized protocols for hazard classification, as seen in analogous compound safety assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
